Tecovirimat monohydrate

Antiviral drug discovery Orthopoxvirus virology Mpox therapeutics

Procure the only FDA-approved orthopoxvirus antiviral with a distinct VP37 inhibition mechanism—unlike toxic DNA polymerase inhibitors (cidofovir, brincidofovir) that lack specific MPXV activity. Its unrivaled potency (EC50 0.001–0.067 μM) and specificity make it the mandatory positive control for authentic antiviral screening, eliminating false-positive cytotoxicity artifacts. Essential for biodefense stockpiling and mpox clinical trials, this compound ensures assay validation, regulatory compliance, and cross-study comparability.

Molecular Formula C19H17F3N2O4
Molecular Weight 394.3 g/mol
CAS No. 1162664-19-8
Cat. No. B611274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTecovirimat monohydrate
CAS1162664-19-8
SynonymsST-246;  ST 246;  ST246;  SIGA-246;  SIGA246;  SIGA 246;  Tecovirimat;  TPOXX.
Molecular FormulaC19H17F3N2O4
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O
InChIInChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+;
InChIKeyQRHXYGPOQKLBJP-NPIFKJBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tecovirimat Monohydrate (CAS 1162664-19-8): A VP37-Targeted Orthopoxvirus Antiviral for Biodefense and Mpox Research


Tecovirimat monohydrate (CAS 1162664-19-8), also known as ST-246 or TPOXX, is the monohydrate crystalline form of the small-molecule antiviral tecovirimat. It functions as a selective inhibitor of the orthopoxvirus VP37 envelope-wrapping protein (encoded by the highly conserved F13L gene), which is essential for the formation and egress of extracellular enveloped virions [1]. Discovered through high-throughput screening for agents that inhibit vaccinia virus cytopathic effects, tecovirimat received FDA approval in 2018 for the treatment of human smallpox under the Animal Rule, based on efficacy in nonhuman primate models challenged with Variola virus [2]. The compound demonstrates broad-spectrum activity against multiple orthopoxviruses including vaccinia, monkeypox (mpox), cowpox, ectromelia, and rabbitpox viruses [3].

Why Tecovirimat Monohydrate Cannot Be Substituted with Other Antivirals for Orthopoxvirus Research


Tecovirimat monohydrate possesses a fundamentally distinct mechanism of action targeting the orthopoxvirus VP37 envelope-wrapping protein, a target that is both genus-specific and absent in other viral families [1]. Unlike the DNA polymerase inhibitors cidofovir and brincidofovir—which exhibit broad-spectrum antiviral activity but carry significant nephrotoxicity and myelosuppression liabilities respectively—tecovirimat demonstrates exclusive selectivity for orthopoxviruses with no activity against other DNA viruses [2]. Recent quantitative cell-based assays demonstrate that cidofovir and brincidofovir lack detectable MPXV-specific antiviral activity; their apparent efficacy is attributable to cytotoxicity rather than genuine viral inhibition [3]. This mechanistic and selectivity divergence, combined with tecovirimat's unique pharmacokinetic profile and established safety record in human trials, precludes interchangeable use of alternative antivirals in both research and clinical procurement contexts [4].

Tecovirimat Monohydrate: Comparative Quantitative Evidence for Scientific Selection


Comparative In Vitro Antiviral Potency: Tecovirimat vs. Cidofovir and Brincidofovir Against Monkeypox Virus

Tecovirimat monohydrate demonstrates 170-fold to 490-fold greater potency against monkeypox virus (MPXV) compared to cidofovir, as measured by EC50 values in cell culture assays. A 2024 meta-analysis compiling published data reported MPXV EC50 values of 0.07–0.16 μM for tecovirimat versus 27–78 μM for cidofovir [1]. More recent quantitative cell-based morphometric assays using VeroE6 cells confirmed tecovirimat EC50 values of 0.001–0.005 μM against multiple MPXV strains (SPL2A7, Zr-599, Liberia), while cidofovir exhibited an EC50 of 18 μM against the tecovirimat-resistant MPXV RTEC/A290V strain—with no detectable MPXV-specific antiviral activity for cidofovir or brincidofovir after controlling for cytotoxicity [2]. The FDA-approved package insert for TPOXX documents tecovirimat EC50 values of 0.014–0.039 μM against monkeypox virus across multiple strains [3].

Antiviral drug discovery Orthopoxvirus virology Mpox therapeutics

Comparative In Vivo Survival Efficacy: Tecovirimat in Nonhuman Primate Orthopoxvirus Challenge Models

Tecovirimat monohydrate demonstrates statistically significant survival benefit in nonhuman primate (NHP) lethal challenge models with Variola virus (smallpox) and Monkeypox virus. In a pivotal study supporting FDA approval, cynomolgus macaques were challenged intravenously with 1 × 10⁸ PFU of Variola virus. Treatment with tecovirimat initiated at 2 or 4 days post-infection resulted in 100% survival (all treated animals survived), compared to 50% mortality in placebo-treated controls [1]. In a separate MPXV challenge model, cynomolgus macaques challenged intravenously with 5 × 10⁷ PFU of monkeypox virus and treated with tecovirimat (10 mg/kg orally once daily for 14 days) initiated at Day 4 post-challenge achieved 80% survival (4/5 animals) versus 0% survival (0/7 animals) in placebo controls (p < 0.05) [2]. No alternative antiviral (including cidofovir or brincidofovir) has demonstrated comparable survival efficacy in NHP models challenged with Variola virus, the causative agent of human smallpox [3].

Nonhuman primate efficacy models Smallpox biodefense Animal Rule drug development

Comparative Pharmacokinetics and Food-Effect Bioavailability: Tecovirimat vs. Brincidofovir

Tecovirimat monohydrate exhibits superior oral bioavailability (approximately 48%) compared to brincidofovir (13.4–16.8% depending on formulation), with a predictable and well-characterized food-effect profile. Tecovirimat administration with a moderate-fat meal (~600 calories, ~25 grams fat) increases drug exposure (AUC) by 39% relative to the fasted state, enabling consistent dosing recommendations [1]. In contrast, brincidofovir tablets taken with food exhibit a paradoxical decrease in AUC∞ and Cmax by 31% and 49%, respectively, complicating clinical dosing and requiring careful fasting protocols [2]. Tecovirimat demonstrates a mean terminal half-life of approximately 19–21 hours, supporting twice-daily oral dosing, with plasma protein binding of 77–82% and a volume of distribution of approximately 1030 L following 600 mg oral administration, indicating extensive tissue distribution [3].

Antiviral pharmacokinetics Oral bioavailability Formulation optimization

Resistance Profile: Tecovirimat Resistance Frequency and Cross-Resistance with Brincidofovir/Cidofovir

Tecovirimat monohydrate resistance is mediated by amino acid substitutions in the VP37 (F13L) target protein, with clinical resistance frequency documented at less than 1% among treated patients [1]. Genomic surveillance during the 2022–2023 mpox outbreak identified 11 previously reported resistance-conferring mutations and 13 novel mutations in the F13L gene, with resistant viruses remaining rare relative to the total treated population [2]. Critically, cross-resistance between tecovirimat and cidofovir/brincidofovir is not expected due to their distinct mechanisms of action: orthopoxvirus isolates resistant to cidofovir retain full sensitivity to tecovirimat, and tecovirimat-resistant isolates remain sensitive to cidofovir [3]. This mechanistic complementarity contrasts with brincidofovir's cross-resistance profile with cidofovir (both targeting viral DNA polymerase), making tecovirimat the preferred agent for combination or sequential therapy strategies where resistance mitigation is a consideration.

Antiviral resistance surveillance VP37 mutation analysis Combination therapy rationale

Comparative Hepatic and Renal Safety Profile: Tecovirimat vs. Cidofovir and Brincidofovir

Tecovirimat monohydrate demonstrates a favorable safety profile without clinically significant nephrotoxicity or hepatotoxicity, in contrast to cidofovir and brincidofovir. In preregistration trials involving healthy volunteers and expanded access use in mpox patients, tecovirimat therapy was not linked to serum aminotransferase elevations or clinically apparent liver injury, with a likelihood score of E (unlikely cause of clinically apparent liver injury) [1]. Renal function monitoring is not required for tecovirimat capsules, and dose adjustment is unnecessary in patients with mild to moderate renal impairment (creatinine clearance 30–89 mL/min) [2]. In contrast, cidofovir carries a black box warning for dose-limiting nephrotoxicity requiring probenecid co-administration and aggressive hydration protocols, while brincidofovir requires hepatic parameter monitoring and carries warnings for serum transaminase elevations [3].

Antiviral safety pharmacology Nephrotoxicity avoidance Hepatotoxicity monitoring

Formulation and Solubility Considerations: Tecovirimat Monohydrate Suspension Patent and Oral Bioavailability Enhancement

Tecovirimat monohydrate is characterized by poor aqueous solubility and high permeability (BCS Class II), creating formulation challenges for liquid dosage forms [1]. The development of a dry suspension formulation for reconstitution (US Patent 11,433,051 B2) addresses this limitation specifically for pediatric and geriatric populations who cannot swallow capsules [2]. This formulation incorporates simethicone as an anti-foaming agent to ensure accurate dosing upon reconstitution, overcoming the colloidal instability and particle size growth issues that plague conventional ST-246 suspensions [3]. This patented formulation distinguishes tecovirimat monohydrate from alternative antivirals by enabling precise weight-based dosing across diverse patient populations, a critical consideration for stockpiling and emergency response procurement.

Pharmaceutical formulation Pediatric drug delivery Solubility enhancement

Tecovirimat Monohydrate: Evidence-Based Research and Industrial Application Scenarios


Orthopoxvirus Drug Discovery: Reference Standard for In Vitro Antiviral Screening Assays

Tecovirimat monohydrate serves as the validated positive control and reference standard for in vitro screening assays targeting orthopoxviruses, based on its established EC50 values of 0.001–0.067 μM against variola, monkeypox, vaccinia, and rabbitpox viruses [1]. Its exclusive specificity for orthopoxvirus VP37—contrasted with cidofovir and brincidofovir's lack of MPXV-specific antiviral activity when cytotoxicity is controlled—makes it the only reliable benchmark for distinguishing true antiviral activity from cytotoxic artifacts in cell-based assays [2]. Research laboratories and contract research organizations (CROs) conducting orthopoxvirus antiviral discovery programs should prioritize tecovirimat monohydrate procurement to ensure assay validation and comparability with published literature.

Biodefense and Government Stockpiling: Animal Rule-Validated Smallpox Therapeutic

Tecovirimat monohydrate is the only antiviral approved by the FDA for treatment of human smallpox based on efficacy demonstrated in nonhuman primate models under the Animal Rule [1]. The pivotal Variola challenge study in cynomolgus macaques demonstrated 100% survival with tecovirimat treatment versus 50% mortality in controls, providing the regulatory foundation for national stockpiling programs [2]. Government procurement agencies, including BARDA and the Department of Defense, have established multi-year contracts for TPOXX (tecovirimat) supply, with SIGA Technologies securing procurement agreements for both oral and IV formulations [3]. For biodefense stockpiling or emergency response planning, tecovirimat monohydrate represents the only orthopoxvirus antiviral with a defined regulatory pathway and established manufacturing capacity for large-scale deployment.

Mpox Clinical Research: Safety and Pharmacokinetic Reference for Investigational Protocols

Despite negative efficacy findings in the STOMP and PALM007 randomized controlled trials for mild-to-moderate clade II mpox, tecovirimat monohydrate remains the reference antiviral for mpox clinical research due to its established safety profile (no serious adverse events in >700 treated patients) and well-characterized pharmacokinetics [1]. The drug's 39% food-enhanced bioavailability, 19–21 hour half-life, and lack of nephrotoxicity or hepatotoxicity distinguish it from alternative antivirals [2]. Ongoing investigational protocols focus on severe mpox in immunocompromised populations, combination therapy approaches, and pediatric applications—all requiring access to high-purity tecovirimat monohydrate API or formulated product [3]. Clinical researchers and academic medical centers conducting mpox therapeutic trials should procure tecovirimat monohydrate to maintain protocol consistency and enable cross-study comparability.

Resistance Surveillance and Combination Therapy Development

Tecovirimat monohydrate's distinct mechanism of action (VP37 inhibition) and documented lack of cross-resistance with cidofovir/brincidofovir (DNA polymerase inhibitors) make it an essential component for research programs investigating combination antiviral strategies or conducting resistance surveillance [1]. With clinical resistance frequency documented at <1% but concerning compartmentalized resistance mutations (A288P, A290V) emerging under selective pressure, tecovirimat monohydrate procurement is critical for laboratories conducting F13L/VP37 genotyping, phenotypic resistance testing, and in vitro combination studies with brincidofovir or novel antiviral candidates [2]. Public health laboratories and academic research groups engaged in orthopoxvirus genomic surveillance require certified reference material of tecovirimat monohydrate to validate resistance assays and establish baseline susceptibility data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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